molecular formula C20H16N4O3S B2959172 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-49-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2959172
CAS RN: 392243-49-1
M. Wt: 392.43
InChI Key: RDZLYBIWGCNYEI-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Electrochromic Materials

One notable application is in the development of electrochromic materials. For instance, thiadiazole derivatives have been utilized to create fast-switching green electrochromic polymers with low bandgaps, exhibiting improved coloration efficiency and faster switching times compared to their analogs. This advancement indicates potential for these compounds in developing novel electrochromic devices with enhanced performance (Ming et al., 2015).

Anticancer Activity

In the realm of medicinal chemistry, derivatives of thiadiazole, a closely related moiety to the one , have been synthesized and evaluated for their anticancer activity. Specifically, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were found to exhibit promising anticancer properties against a variety of human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Tiwari et al., 2017).

Nematocidal Activity

Furthermore, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and shown to possess significant nematocidal activity against Bursaphelenchus xylophilus, a pathogenic nematode affecting trees. This finding highlights the potential application of these compounds in agricultural pest control (Liu et al., 2022).

Chemical Synthesis and Reactivity

Moreover, the synthesis of benzothiazoles and thiazolopyridines from thioamides via a metal- and reagent-free method demonstrates the chemical versatility and reactivity of thiadiazole derivatives. This method provides a sustainable approach to synthesizing complex heterocyclic compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-4-2-3-5-15(12)19-22-23-20(28-19)21-18(27)13-6-8-14(9-7-13)24-16(25)10-11-17(24)26/h2-9H,10-11H2,1H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZLYBIWGCNYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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